2-Nbdg

Catalog No.
S515955
CAS No.
186689-07-6
M.F
C12H14N4O8
M. Wt
342.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nbdg

CAS Number

186689-07-6

Product Name

2-Nbdg

IUPAC Name

(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal

Molecular Formula

C12H14N4O8

Molecular Weight

342.26 g/mol

InChI

InChI=1S/C12H14N4O8/c17-3-6(11(20)12(21)8(19)4-18)13-5-1-2-7(16(22)23)10-9(5)14-24-15-10/h1-3,6,8,11-13,18-21H,4H2/t6-,8+,11+,12+/m0/s1

InChI Key

QUTFFEUUGHUPQC-ILWYWAAHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose, 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose, 2-deoxy-2-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)-D-glucose, 2-NBDG

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O

Isomeric SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

The exact mass of the compound (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal is 342.0812 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-NBDG is a fluorescently labeled deoxyglucose derivative engineered to monitor cellular glucose uptake and metabolic flux [1]. By substituting the hydroxyl group at the C-2 position with a 7-nitrobenzofurazan (NBD) fluorophore, the molecule retains its ability to enter cells via glucose transporters and interact with hexokinase [1]. In laboratory and industrial workflows, 2-NBDG serves as a non-radioactive tracer for evaluating metabolic reprogramming in oncology, diabetes research, and neurobiology, offering a direct optical readout of cellular energy demand compatible with standard 488 nm laser excitation [1].

Substituting 2-NBDG with its structural isomer 6-NBDG or radiolabeled analogs compromises assay intent and workflow feasibility. 6-NBDG carries the fluorophore at the C-6 position, sterically blocking hexokinase-mediated phosphorylation; it merely measures transient transport and rapidly diffuses out of the cell, failing to capture net metabolic flux[1]. Conversely, while [3H]-2-DG and [18F]-FDG share the C-6 phosphorylation mechanism of 2-NBDG, they require destructive cell lysis or specialized radiation infrastructure, eliminating the possibility of real-time, single-cell optical tracking [1]. Procurement must specifically target 2-NBDG when the protocol demands intracellular fluorescent trapping coupled with single-cell resolution.

Hexokinase-Mediated Intracellular Trapping (2-NBDG vs. 6-NBDG)

2-NBDG is phosphorylated at the C-6 position by intracellular hexokinase, forming 2-NBDG-6-phosphate, which effectively traps the fluorophore inside the cell and prevents efflux [1]. In stark contrast, its structural isomer 6-NBDG carries the bulky fluorophore at the C-6 position, sterically blocking hexokinase phosphorylation. Consequently, 6-NBDG only measures transient membrane transport and rapidly diffuses back out of the cytoplasm [1].

Evidence DimensionIntracellular metabolic trapping via phosphorylation
Target Compound Data2-NBDG is actively phosphorylated by hexokinase, yielding cumulative intracellular retention.
Comparator Or Baseline6-NBDG exhibits 0% phosphorylation and relies solely on transient transporter equilibrium.
Quantified Difference2-NBDG provides a stable signal representing net metabolic flux, whereas 6-NBDG diffuses out of the cell without metabolic retention.
ConditionsIn vitro cellular glucose uptake and metabolism assays.

Buyers must select 2-NBDG for assays designed to measure cumulative glucose metabolism and viability, rather than mere membrane transport dynamics.

Single-Cell Optical Resolution vs. Bulk Scintillation (2-NBDG vs. [3H]-2-DG)

While[3H]-2-DG is the traditional radiolabeled standard for glucose uptake, its radioactive nature restricts data acquisition to bulk population averages via destructive cell lysis and scintillation counting [1]. 2-NBDG provides comparable uptake tracking but enables multiparametric flow cytometry and confocal microscopy (excitation ~465 nm / emission ~540 nm) [1]. This optical readout allows researchers to isolate metabolically hyperactive subpopulations from heterogeneous mixtures, which is impossible with bulk radiotracers.

Evidence DimensionAssay resolution and readout modality
Target Compound Data2-NBDG enables single-cell spatial and quantitative resolution via fluorescence.
Comparator Or Baseline[3H]-2-DG is restricted to bulk lysate scintillation counting.
Quantified DifferenceShift from bulk population averaging to single-cell metabolic profiling.
ConditionsHeterogeneous cell population analysis (e.g., tumor microenvironments).

Essential for procurement in single-cell screening workflows where bulk assays obscure critical subpopulation metabolic differences.

Operational Viability and Infrastructure Independence (2-NBDG vs. [18F]-FDG)

[18F]-FDG requires a local cyclotron due to its extremely short 109-minute half-life, alongside stringent radiation safety protocols and specialized PET/autoradiography equipment [1]. 2-NBDG provides a stable, off-the-shelf alternative that can be stored at -20°C for up to 12 months[1]. This allows standard BSL-2 laboratories to conduct high-throughput metabolic screening without the prohibitive overhead of radiochemistry infrastructure.

Evidence DimensionReagent stability and infrastructure dependence
Target Compound Data2-NBDG has a shelf life of ≥12 months at -20°C and utilizes standard optical readers.
Comparator Or Baseline[18F]-FDG has a 109-minute half-life and requires cyclotron generation.
Quantified DifferenceComplete elimination of radioactive decay constraints and specialized handling costs.
ConditionsRoutine laboratory procurement and assay scheduling.

Drastically lowers the barrier to entry and cost-per-assay for high-throughput metabolic screening campaigns.

High-Throughput Flow Cytometry for Oncology Profiling

Because 2-NBDG is trapped intracellularly and provides single-cell resolution, it is the appropriate choice for flow cytometric screening of tumor cell lines to identify glycolytic shifts (Warburg effect) and evaluate the efficacy of metabolic inhibitors in heterogeneous populations [1].

Real-Time Live-Cell Fluorescence Microscopy

Leveraging its compatibility with standard 488 nm argon lasers, 2-NBDG is utilized for live-cell confocal imaging to track spatial and temporal glucose uptake dynamics in primary neuronal and astrocytic cultures without the need for destructive cell lysis [1].

Non-Radioactive Microplate Screening Assays

For industrial drug discovery workflows targeting metabolic disorders, 2-NBDG allows for scalable, 96- or 384-well microplate assays to screen insulin mimetics or GLUT modulators, bypassing the regulatory and disposal costs associated with [3H]-2-DG [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

342.08116342 Da

Monoisotopic Mass

342.08116342 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JE4F4P486R

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

174844-42-9

Wikipedia

2-NBDG

Dates

Last modified: 08-15-2023
1. K. Yoshioka, H. Takahashi, T. Homma, et al. A novel fluorescent derivative of glucose applicable to the assessment of glucose uptake activity of Escherichia coli. Biochimica et Biophysica Acta 1289(1), 5-9 (1996).
2. K. Yamada, M. Saito, H. Matsuoka, et al. A real-time method of imaging glucose uptake in single, living mammalian cells. Nature Protocols 2(3), 753-763 (2007).
3. N. Nitin, A. L. Carlson, T. Muldoon, et al. Molecular imaging of glucose uptake in oral neoplasia following topical application of fluorescently labeled deoxy-glucose. International Journal of Cancer 124(11), 1-20 (2009).
4. N. Thekkek, D. M. Maru, A. D. Polydorides, et al. Pre-clinical evaluation of fluorescent deoxyglucose as a topical contrast agent for the detection of Barrett’s-associated neoplasia during confocal imaging. Technol.Cancer Res.Treat. 10(5), 431-441 (2011).

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